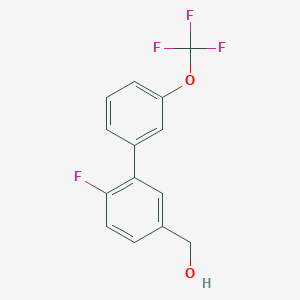

6-Fluoro-3'-(trifluoromethoxy)biphenyl-3-methanol

Description

Properties

IUPAC Name |

[4-fluoro-3-[3-(trifluoromethoxy)phenyl]phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F4O2/c15-13-5-4-9(8-19)6-12(13)10-2-1-3-11(7-10)20-14(16,17)18/h1-7,19H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZOISZZRRSJGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3’-(trifluoromethoxy)biphenyl-3-methanol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst to couple a boronic acid derivative with an aryl halide. The reaction conditions are generally mild and can tolerate a variety of functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3’-(trifluoromethoxy)biphenyl-3-methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of aldehydes and carboxylic acids.

Reduction: Formation of alcohols and hydrocarbons.

Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. The introduction of the trifluoromethoxy group in 6-Fluoro-3'-(trifluoromethoxy)biphenyl-3-methanol may improve its efficacy against various pathogens. Studies have shown that similar fluorinated compounds can inhibit bacterial biofilm formation, which is crucial for treating infections, particularly urinary tract infections caused by uropathogenic Escherichia coli (UPEC) .

FimH Inhibition

The compound's structure suggests potential as a FimH antagonist. FimH is a critical adhesin involved in the adhesion of UPEC to the bladder epithelium. The optimization of biphenyl mannosides has led to the discovery of potent inhibitors with improved binding affinities due to enhanced hydrophobic interactions . The incorporation of fluorinated groups like trifluoromethoxy has been correlated with increased potency in inhibiting FimH-mediated hemagglutination, making it a candidate for further development as an antimicrobial agent.

Material Science Applications

Fluorinated Polymers

Fluorinated compounds are known for their unique properties such as thermal stability and chemical resistance. The synthesis of polymers incorporating 6-Fluoro-3'-(trifluoromethoxy)biphenyl-3-methanol could lead to materials with enhanced properties suitable for coatings, electronics, and other industrial applications. The electron-withdrawing nature of fluorine enhances the mechanical strength and durability of such polymers .

Photovoltaic Materials

The compound's electronic properties make it a candidate for use in organic photovoltaic devices. Fluorinated organic compounds can improve charge transport and stability in photovoltaic materials, leading to more efficient solar cells . Research into the synthesis of new materials based on this compound could yield significant advancements in renewable energy technologies.

Environmental Science Applications

Pesticides and Insecticides

The introduction of fluorine into agrochemicals often results in improved efficacy and reduced environmental impact. Compounds similar to 6-Fluoro-3'-(trifluoromethoxy)biphenyl-3-methanol have been explored for their potential as insecticides with lower toxicity profiles compared to traditional chemicals . The unique properties conferred by fluorination can enhance the effectiveness of these compounds while minimizing their ecological footprint.

Case Study 1: Antimicrobial Efficacy

A study on biphenyl mannosides demonstrated that ortho-substitution with trifluoromethyl groups significantly increased their potency against FimH, achieving an HAI Titer EC90 of 30 nM compared to 1 μM for unsubstituted analogs . This highlights the potential of 6-Fluoro-3'-(trifluoromethoxy)biphenyl-3-methanol in developing new antimicrobial agents.

Case Study 2: Polymer Synthesis

Research into fluorinated polymers has shown that incorporating trifluoromethyl groups can enhance thermal stability and mechanical strength. A recent synthesis involving trifluoromethylated biphenyl derivatives resulted in polymers with superior performance metrics suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 6-Fluoro-3’-(trifluoromethoxy)biphenyl-3-methanol involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

(a) (4-Fluoro-3-(trifluoromethyl)phenyl)methanol (C₈H₆F₄O)

- Key Differences : This compound lacks the biphenyl backbone and trifluoromethoxy group, instead featuring a trifluoromethyl group at the 3-position. The smaller molecular framework (MW ~ 194.13 g/mol) reduces steric bulk compared to the target compound.

- Impact : Trifluoromethyl groups increase lipophilicity but may reduce solubility, whereas trifluoromethoxy groups enhance metabolic stability due to stronger C-O bond strength .

(b) [4-(2-Bromophenoxy)-3-fluorophenyl]methanol (C₁₃H₁₀BrFO₂)

- Key Differences: A bromophenoxy substituent introduces steric hindrance and polarizability, contrasting with the trifluoromethoxy group’s electron-withdrawing nature. The molecular weight (297.12 g/mol) is higher due to bromine .

- Impact : Bromine increases molecular weight and may alter binding kinetics, while fluorine maintains electronegative interactions .

(c) 4-Fluoro-3-trifluoromethylphenol (C₇H₄F₄O)

- Key Differences: The phenol group replaces the hydroxymethyl, reducing hydrogen-bonding capacity. The trifluoromethyl group at the 3-position mirrors substituent positioning in biphenyl analogs .

- Impact: Phenolic -OH groups increase acidity (pKa ~8–10) compared to aliphatic alcohols (pKa ~16–19), affecting solubility and reactivity .

Fluorinated Drug Candidates

Repotrectinib (C₁₈H₁₈FN₅O₂)

- Key Differences : Repotrectinib is a polycyclic kinase inhibitor with a fluoro-substituted biphenyl core but includes heterocyclic moieties. Its molecular weight (355.37 g/mol) is significantly higher, reflecting complex pharmacophore design .

- Impact: Fluorine in Repotrectinib enhances target affinity and pharmacokinetics, a strategy shared with 6-Fluoro-3'-(trifluoromethoxy)biphenyl-3-methanol .

Trifluoromethoxy-Containing Compounds

3H-Perfluoro-3-[(3-methoxy-propoxy)propanoic acid] (CAS 919005–14–4)

- Key Differences: This compound features a perfluorinated chain and methoxy-propoxy side chain, differing from the biphenyl methanol structure. The trifluoromethoxy group here enhances acid stability .

- Impact : Such derivatives highlight the versatility of trifluoromethoxy groups in tailoring stability and electronic effects across diverse scaffolds .

Data Table: Structural and Functional Comparison

Biological Activity

6-Fluoro-3'-(trifluoromethoxy)biphenyl-3-methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and case studies.

Synthesis

The synthesis of 6-Fluoro-3'-(trifluoromethoxy)biphenyl-3-methanol typically involves multi-step organic reactions. The compound can be synthesized through the following general steps:

- Formation of the Biphenyl Core : Starting from commercially available biphenyl derivatives, fluorination and trifluoromethylation reactions are employed.

- Alcohol Functionalization : The introduction of the methanol group is achieved via reduction reactions, using reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in suitable solvents.

- Purification : The final product is purified through recrystallization or chromatography to ensure high purity.

The biological activity of 6-Fluoro-3'-(trifluoromethoxy)biphenyl-3-methanol can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it exhibits:

- Antimicrobial Activity : It has been shown to inhibit the growth of certain bacterial strains, possibly by disrupting cell wall synthesis or function.

- Anticancer Properties : In vitro studies indicate that the compound may induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Case Studies

-

Antitumor Activity :

- A study evaluated the cytotoxic effects of several biphenyl derivatives, including 6-Fluoro-3'-(trifluoromethoxy)biphenyl-3-methanol, on human cancer cell lines (SW620 and K-562). The compound demonstrated significant cytotoxicity with an IC50 value of approximately 5 µM, indicating potent antitumor activity compared to control drugs like doxorubicin and cisplatin .

- Antimicrobial Efficacy :

Table 1: Biological Activity Summary

| Activity Type | Assay Type | IC50/MIC Value | Reference |

|---|---|---|---|

| Antitumor | MTT Assay | 5 µM | |

| Antimicrobial | MIC Assay | 10 - 20 µg/mL |

Table 2: Comparison with Related Compounds

| Compound Name | Structure | IC50/MIC Value |

|---|---|---|

| 6-Fluoro-3'-(trifluoromethoxy)biphenyl-3-methanol | Structure | 5 µM (anticancer) |

| Ethyl 6-bromo-1-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | Structure | 7 µM (anticancer) |

| Flurbiprofen derivative | Structure | 15 µM (anticancer) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.